molecular formula C26H31N5O5 B2748439 N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1324549-08-7

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2748439
CAS No.: 1324549-08-7
M. Wt: 493.564
InChI Key: XSIRDPLEFLVKOF-UHFFFAOYSA-N
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Description

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and an oxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine derivative, followed by the introduction of the methoxyphenyl and oxopyrrolidinyl groups. Common reagents used in these reactions include carbamoyl chlorides, amines, and oxalyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxopyrrolidinyl group can be reduced to form hydroxypyrrolidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the oxopyrrolidinyl group would yield hydroxypyrrolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-((2-hydroxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
  • N1-((1-((2-chlorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Uniqueness

N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O5/c1-36-22-9-3-2-8-21(22)29-26(35)30-14-11-18(12-15-30)17-27-24(33)25(34)28-19-6-4-7-20(16-19)31-13-5-10-23(31)32/h2-4,6-9,16,18H,5,10-15,17H2,1H3,(H,27,33)(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIRDPLEFLVKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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